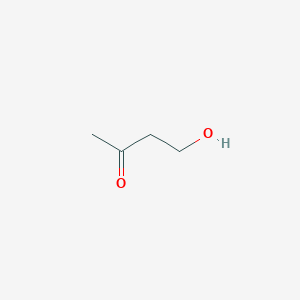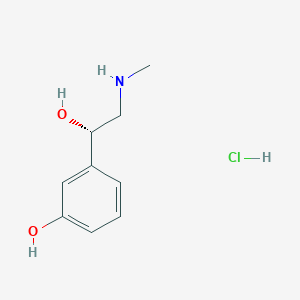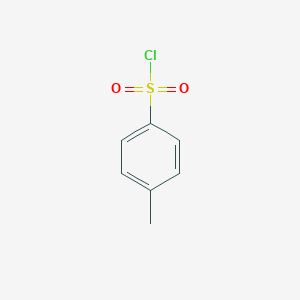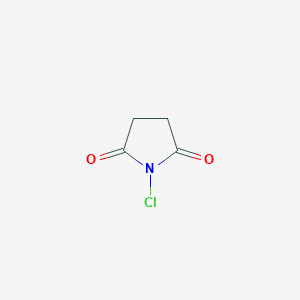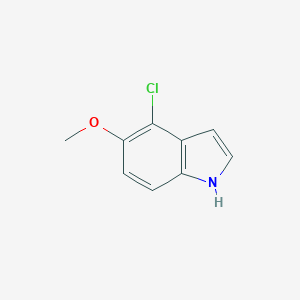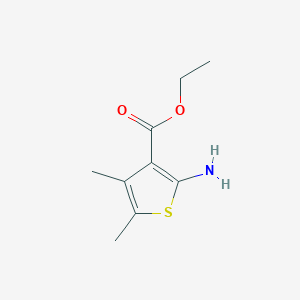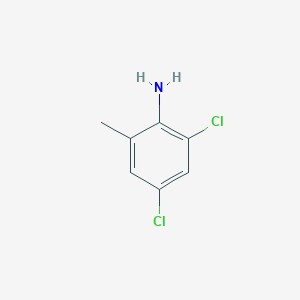
1,2-Dibromoethane-13C2
Vue d'ensemble
Description
1,2-Dibromoethane-13C2 (1,2-DBE-13C2) is a halogenated hydrocarbon that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a sweet odor. It is a derivative of 1,2-dibromoethane, an organic compound that has been used in the past for a variety of industrial and scientific applications. 1,2-DBE-13C2 is a stable, non-toxic compound that is used in a variety of laboratory experiments, including the synthesis of other compounds, the determination of reaction kinetics, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Biological Activity and Carcinogenicity : 1,2-Dibromoethane has been found to bind to proteins, RNA, and DNA in various tissues, which may contribute to its biological activities, including carcinogenic properties (Hill, Shih, Johnston, & Struck, 1978).
Biodegradation Mechanisms : Research has shown distinct reductive dehalogenation mechanisms for 1,2-Dibromoethane in certain microbial cultures, aiding in understanding its biodegradation pathways in contaminated sites (Palau et al., 2023).
Genotoxicity and Biomarkers : The compound is associated with mutations, DNA damage, and increased micronuclei in cells, with 241 genes identified as potential biomarkers for its genotoxic action (Kim et al., 2006).
NMR Spectroscopy Applications : Selective population inversion (SPI) in NMR spectroscopy has been used to assign carbon-13 resonances and determine coupling constants in 1,2-dibromoethane-related compounds (Chalmers, Pachler, & Wessels, 1974).
Enhancing Biodegradation in Groundwater : The biodegradation of 1,2-dibromoethane in groundwater can be enhanced by adding ethane or propane gas with inorganic nutrients (Hatzinger, Streger, & Begley, 2015).
Gas Heat Capacity and Internal Rotation : Studies on the gas heat capacity of 1,2-dibromoethane have revealed potential barriers to internal rotation, providing insights into its physical properties (Gwinn & Pitzer, 1948).
Metabolic Activation in Drug Metabolism : Rat liver microsomes and hepatocytes can activate 1,2-dibromoethane to a free radical intermediate, indicating its role in drug metabolism (Tomasi et al., 1983).
Soil Persistence and Micropore Entrapment : 1,2-Dibromoethane persists in agricultural topsoils for years, showing resistance to mobilization and microbial degradation, with slow and temperature-dependent release (Steinberg, Pignatello, & Sawhney, 1987).
Mécanisme D'action
Mode of Action
It’s known to be toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation .
Pharmacokinetics
It’s known that repeated exposure to this material can result in absorption through the skin, causing significant health hazards .
Result of Action
It’s known to be carcinogenic, with potential to cause cancer through dermal, inhalation, and oral exposure .
Action Environment
It’s known to be stable in closed containers and is toxic to aquatic life with long-lasting effects .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,2-Dibromoethane-13C2 plays a crucial role in biochemical reactions. It is produced by the reaction of ethylene gas with bromine . The exact enzymes, proteins, and other biomolecules it interacts with are not fully understood and are subjects of ongoing research. The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1,2-dibromo(1,2-13C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZPARNPHGIKF-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514625 | |
| Record name | 1,2-Dibromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33458-49-0 | |
| Record name | 1,2-Dibromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromoethane-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



